Superior In Vivo Target Protein Reduction for L96-TrisGal-6 siRNA Conjugate Compared to Standard Triantennary L96 Conjugate
In a head-to-head comparison in mice, a trivalent GalNAc-siRNA conjugate (149M) incorporating a TrisGal-6 ligand demonstrated significantly enhanced target protein reduction compared to the commonly used triantennary L96-siRNA conjugate (102M) [1]. At a single dose of 3 mg/kg, 149M achieved a 76.6% reduction in serum ANGPTL3 at day 21, whereas the L96 conjugate (102M) only achieved a 51.5% reduction [1]. Furthermore, the effect of 149M was more durable, maintaining a 46.7% reduction at day 42, while the target protein level in L96-treated animals returned to baseline [1].
| Evidence Dimension | In vivo target protein reduction (serum ANGPTL3) |
|---|---|
| Target Compound Data | 76.6% reduction at day 21 (3 mg/kg); 46.7% reduction at day 42 |
| Comparator Or Baseline | Triantennary L96-siRNA conjugate (102M): 51.5% reduction at day 21 (3 mg/kg); baseline at day 42 |
| Quantified Difference | +25.1 percentage points at day 21; sustained activity vs. no activity at day 42 |
| Conditions | Single subcutaneous dose in wild-type C57BL/6J mice targeting ANGPTL3 |
Why This Matters
This demonstrates that conjugates built with the GalNAc-L96 analog precursor can be optimized to achieve significantly greater and more durable gene silencing in vivo, directly impacting therapeutic efficacy.
- [1] Chen, S., et al. (2024). Application of improved GalNAc conjugation in development of cost-effective siRNA therapies targeting cardiovascular diseases. Molecular Therapy, 32(3), 637–645. View Source
